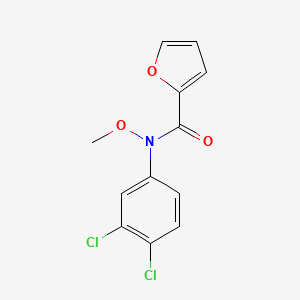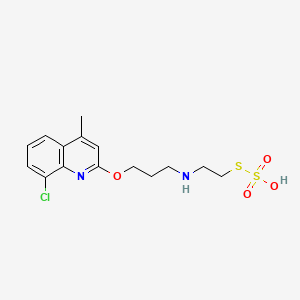
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a quinoline moiety, a thiosulfate group, and a propylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach starts with the preparation of 8-chloro-4-methyl-2-quinoline, which is then reacted with 3-chloropropylamine to form the intermediate 3-(8-chloro-4-methyl-2-quinolyloxy)propylamine. This intermediate is subsequently reacted with ethylene thiosulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.
Aplicaciones Científicas De Investigación
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The thiosulfate group can interact with thiol-containing enzymes, leading to inhibition of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-4-methylquinoline: Shares the quinoline core but lacks the propylamine and thiosulfate groups.
3-(8-Chloro-4-methyl-2-quinolyloxy)propylamine: An intermediate in the synthesis of the target compound.
Ethylene thiosulfate: Contains the thiosulfate group but lacks the quinoline and propylamine moieties.
Uniqueness
S-2-((3-(8-Chloro-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a quinoline moiety, a propylamine linkage, and a thiosulfate group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or similar compounds.
Propiedades
Número CAS |
41287-25-6 |
|---|---|
Fórmula molecular |
C15H19ClN2O4S2 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
8-chloro-4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C15H19ClN2O4S2/c1-11-10-14(18-15-12(11)4-2-5-13(15)16)22-8-3-6-17-7-9-23-24(19,20)21/h2,4-5,10,17H,3,6-9H2,1H3,(H,19,20,21) |
Clave InChI |
PEIGKKFXAGEKFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC=C2Cl)OCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


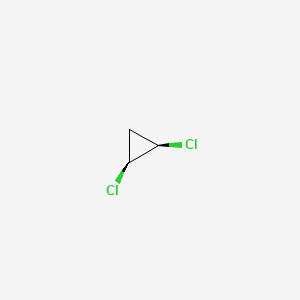


![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
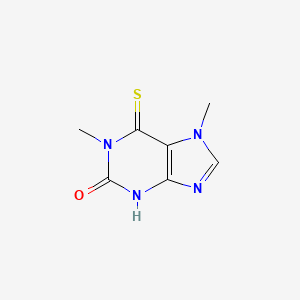
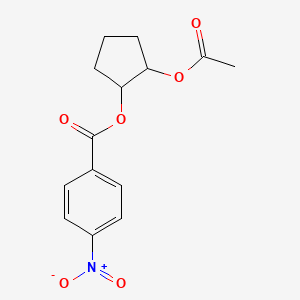
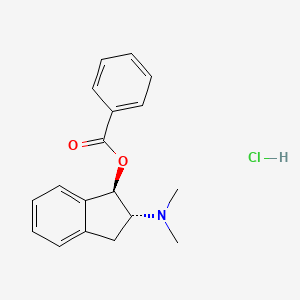
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
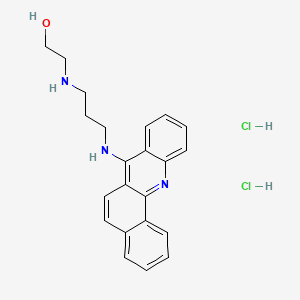
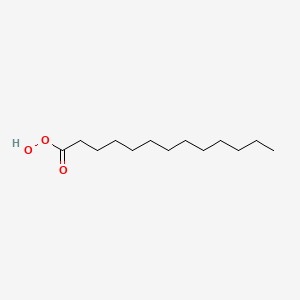
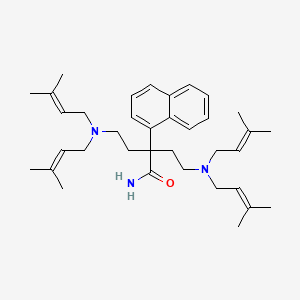
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
